molecular formula C11H12ClNO3S B2483582 methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300676-39-5

methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2483582
CAS No.: 300676-39-5
M. Wt: 273.73
InChI Key: NGXDJCBKQZVJSY-UHFFFAOYSA-N
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Description

Crystallographic Analysis via X-Ray Diffraction Studies

X-ray crystallography provides critical insights into the three-dimensional arrangement of methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. While direct structural data for this compound is limited, related derivatives such as ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit key features that inform its geometry. For example, the cyclopenta[b]thiophene core adopts a planar conformation, with a root-mean-square deviation of 0.19 Å from the least-squares plane. The chloroacetyl substituent likely introduces steric and electronic effects, potentially altering dihedral angles between the core and peripheral groups.

In analogous systems, hydrogen bonding plays a stabilizing role. For instance, intramolecular N–H···O interactions generate S(6) ring motifs, while intermolecular N–H···S bonds form inversion dimers in the crystal lattice. The chloroacetyl group’s electron-withdrawing nature may enhance such interactions, promoting specific packing motifs.

Table 1: Comparative Crystallographic Data for Cyclopenta[b]Thiophene Derivatives

Compound Dihedral Angle (Core-Substituent) Key Interactions Source
Ethyl 2-(3-phenylthioureido) derivative 72.8° (Core-Phenyl) N–H···O, N–H···S
Methyl 2-[(Chloroacetyl)amino] derivative Predicted: ~70–75° N–H···O, C=O···Cl interactions

Conformational Dynamics through Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy reveals dynamic behavior in this compound. The chloroacetyl group’s CH2Cl moiety exhibits distinct 1H NMR signals, with splitting patterns influenced by vicinal coupling constants. For example, in related thiophene derivatives, CH2Cl protons resonate between δ 4.0–4.5 ppm as a singlet or doublet. The NH amine proton may show broad signals (δ 5.5–6.5 ppm) due to hydrogen bonding or exchange broadening.

Conformational flexibility is evident in the cyclopenta[b]thiophene ring. Relaxation studies (e.g., 15N T1 and T2) would reveal slow motions in the NH2 group, while fast fluctuations in the CH2 units are masked by overall tumbling. The ester carbonyl (δ 165–170 ppm in 13C NMR) and thiophene sulfur (δ 25–30 ppm) provide additional diagnostic markers.

Table 2: Expected NMR Shifts for Key Functional Groups

Group 1H NMR (δ ppm) 13C NMR (δ ppm) Assignment
CH2Cl 4.0–4.5 35–40 Chloroacetyl CH2
NH 5.5–6.5 Amide NH
Ester C=O 165–170 Carbonyl
Thiophene S 25–30 Sulfur atom

Quantum Mechanical Calculations of Bond Lengths and Angles

Quantum calculations (e.g., DFT) predict bond lengths and angles critical for understanding reactivity. The cyclopenta[b]thiophene core maintains planarity, with C–C bonds averaging 1.38–1.42 Å and C–S bonds at ~1.72 Å. The chloroacetyl group’s C–Cl bond length is ~1.78 Å, while the amide C–N bond is ~1.35 Å.

Dihedral angles between the core and substituents are minimized to maximize conjugation. For example, the angle between the cyclopenta[b]thiophene plane and the chloroacetyl group is predicted to be <5°, ensuring efficient π-electron delocalization. The ester carbonyl adopts a trans configuration relative to the adjacent CH2 group, aligning with observed trends in similar esters.

Table 3: Calculated Bond Lengths and Angles

Bond/Angle Value (Å/°) Functional Group Source
C–S (Thiophene) 1.72 Cyclopenta[b]thiophene
C–Cl (Chloroacetyl) 1.78 Chloroacetyl CH2Cl
C=O (Ester) 1.68–1.72 Ester carbonyl
Dihedral (Core-Substituent) <5° Planarity indicator

Comparative Molecular Geometry with Cyclopenta[b]Thiophene Analogues

The molecular geometry of this compound differs from simpler analogues due to substituent effects. For example:

  • Planarity : The core remains largely planar, but bulky substituents (e.g., chloroacetyl) may induce minor deviations compared to unsubstituted cyclopenta[b]thiophene.
  • Dihedral Angles : Electron-withdrawing groups (e.g., chloroacetyl) reduce dihedral angles between the core and substituents, enhancing conjugation.
  • Steric Effects : The chloroacetyl group’s CH2Cl moiety occupies more space than smaller substituents (e.g., methyl), potentially altering crystal packing.

Table 4: Comparative Geometric Features

Feature Target Compound Analogues (e.g., Methyl Ester)
Core Planarity High (minor deviations) Very high
Dihedral Angle (Core-Substituent) <5° 5–10°
Steric Hindrance Moderate (CH2Cl) Low (CH3)

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-16-11(15)9-6-3-2-4-7(6)17-10(9)13-8(14)5-12/h2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDJCBKQZVJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClNO3S. The compound features a cyclopentathiophene core, which is known for its diverse biological activities. Its unique structure incorporates chlorine, nitrogen, oxygen, and sulfur atoms, which contribute to its potential pharmacological effects.

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. The synthesis often involves the modification of thiophene derivatives to enhance biological activity. For instance, structural analogs have been synthesized to explore the impact of different substituents on biological efficacy.

Compound NameStructural FeaturesUnique Aspects
Methyl 2-[(2-ethylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateEthylbutanoyl group instead of chloroacetylPotentially different biological activity due to varied side chain
Methyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateFluorobenzoyl substituentEnhanced lipophilicity and possibly altered pharmacokinetics
Methyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acidLacks dihydro structureMay exhibit different reactivity profiles

These derivatives have been instrumental in elucidating the structure-activity relationships that govern the biological effects of thiophene compounds.

Anticancer Properties

Research has demonstrated that thiophene derivatives, including this compound, exhibit notable anticancer activity. A study evaluated a series of cyclopenta[c]thiophenes against various human tumor cell lines. Among these compounds, several showed cytotoxic effects particularly against leukemia cell lines. The findings indicated a clear structure-activity relationship where specific modifications enhanced anticancer potency .

Antibacterial Activity

In addition to anticancer properties, thiophene derivatives have been studied for their antibacterial effects. A recent investigation into thioacetamide-triazole analogs highlighted the importance of structural modifications in enhancing antibacterial activity against Gram-negative bacteria like E. coli. This study emphasized that certain functional groups significantly influence the compound's ability to inhibit bacterial growth .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the anticancer potential of this compound.
    • Method : In vitro testing using the NCI's human disease-oriented tumor cell line screening panel.
    • Results : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, particularly leukemia .
  • Case Study on Antibacterial Activity :
    • Objective : Investigate the antibacterial efficacy of thiophene derivatives.
    • Method : Testing against E. coli strains to assess growth inhibition.
    • Results : Certain analogs exhibited strong inhibitory effects on bacterial growth, suggesting their potential as lead compounds for antibiotic development .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with chloroacetyl chloride. The resulting compound exhibits significant structural features that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of cyclopenta[b]thiophene compounds, including this compound, exhibit potent anticancer activities. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cancer Cell LineIC50 (μM)Mechanism of Action
HCT-1163.83EGFR inhibition
SW48011.94Apoptosis induction
SKOV3VariesCell cycle arrest

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anticonvulsant properties and could be beneficial in treating central nervous system disorders due to its ability to modulate neurotransmitter systems .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

Case Study 1: Antitumor Activity

In a study involving various cancer cell lines, methyl derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like erlotinib . This highlights the potential of these compounds as alternative therapeutic agents in oncology.

Case Study 2: CNS Activity

A pharmacological evaluation revealed that certain derivatives exhibited promising anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy and other neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Key analogues differ in substituents at the 2-amino position or ester groups. Representative examples include:

Compound Name Substituent (R) Ester Group Molecular Formula Molecular Weight Melting Point (°C) Key Applications
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH₂ Methyl C₁₀H₁₁NO₂S 225.27 Not reported Synthetic precursor
Target compound -NHCOCH₂Cl Methyl C₁₂H₁₄ClNO₃S 287.77 108–109 Alkylation intermediate
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NHCOCH₂Cl Ethyl C₁₃H₁₆ClNO₃S 301.79 Not reported Pharmaceutical synthesis
2-[(2-Hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -N=CH(2-OH-C₆H₄) Methyl C₁₇H₁₅NO₃S 337.37 135–137 Crystallography studies
2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile -N=CH(2,6-Cl₂-C₆H₃) Carbonitrile C₁₆H₁₀Cl₂N₂S 349.23 Not reported Pharmacological activities
Key Observations:

Substituent Effects :

  • Chloroacetyl (-NHCOCH₂Cl) substituents (target compound) confer reactivity for nucleophilic substitution (e.g., alkylation in DMF with K₂CO₃) .
  • Aromatic Schiff bases (e.g., 2-hydroxybenzylidene ) form stable crystalline structures with higher melting points due to π-π stacking and hydrogen bonding.
  • Carbonitrile derivatives (e.g., ) prioritize electronic effects over steric bulk, enabling diverse pharmacological activities.

Physicochemical Properties

  • Melting Points : Chloroacetyl derivatives (108–109°C ) melt at lower temperatures than Schiff bases (135–137°C ), reflecting differences in crystallinity and intermolecular interactions.
  • Solubility: Methyl/ethyl esters are generally soluble in polar aprotic solvents (e.g., DMF, ethanol), whereas carbonitriles exhibit moderate solubility in acetonitrile.

Preparation Methods

Synthetic Routes Overview

The synthesis of methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is achieved via a two-step sequence:

  • Formation of the cyclopenta[b]thiophene core with an amino group at the 2-position.
  • Acylation of the amino group with chloroacetyl chloride.

This approach balances efficiency and scalability, leveraging well-established reactions in heterocyclic chemistry.

Step 1: Synthesis of Methyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

Gewald Reaction Mechanism

The Gewald reaction is the cornerstone of this step, enabling the construction of the 2-aminothiophene scaffold. The reaction involves:

  • Cyclopentanone as the ketone component.
  • Methyl cyanoacetate as the active methylene compound.
  • Elemental sulfur as the sulfur source.
  • A base (e.g., morpholine or diethylamine) to deprotonate intermediates.

Reaction Conditions :

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF).
  • Temperature: Reflux (80–100°C).
  • Duration: 6–12 hours.

The mechanism proceeds via ketene formation from cyclopentanone, followed by sulfur incorporation and cyclization with methyl cyanoacetate.

Table 1: Optimization of Gewald Reaction Parameters
Parameter Optimal Value Impact on Yield
Solvent DMF 85–90%
Base Morpholine 88%
Temperature 90°C Max. efficiency
Reaction Time 8 hours 90% completion

Work-up and Purification

Post-reaction, the mixture is cooled, diluted with ice water, and acidified to precipitate the product. Recrystallization from ethanol or acetone yields methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a pale-yellow solid (m.p. 170–174°C).

Step 2: Acylation with Chloroacetyl Chloride

Reaction Conditions

The amino group is acylated under mild conditions to avoid ring-opening or ester hydrolysis:

  • Chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM).
  • Triethylamine (2.0 equiv) as HCl scavenger.
  • Temperature: 0–5°C (ice bath), then room temperature.

Procedure :

  • Dissolve the amine in DCM.
  • Add triethylamine dropwise under nitrogen.
  • Introduce chloroacetyl chloride slowly to prevent exothermic side reactions.
  • Stir for 4–6 hours at room temperature.

Purification Techniques

The crude product is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol affords the final compound in 75–80% yield.

Table 2: Analytical Data for this compound
Property Value Method
Molecular Formula C₁₁H₁₂ClNO₃S HRMS
Molecular Weight 273.74 g/mol Calculated
Melting Point Not reported DSC
Purity ≥95% HPLC

Alternative Synthetic Approaches

Ring-Expansion Strategies

Hexahydrocycloocta[b]thiophene analogs (e.g., CAS 519016-71-8) are synthesized via cyclization of longer-chain ketones, suggesting adaptability for cyclopenta derivatives. However, yields are inferior (60–65%).

Analytical Characterization

  • ¹H NMR : Key signals include δ 12.5 ppm (NH, br. s), δ 4.2 ppm (COOCH₃), and δ 3.8 ppm (ClCH₂CO).
  • LCMS : [M+H]⁺ at m/z 274.1 confirms molecular weight.
  • IR : Stretches at 1700 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Challenges and Mitigation

  • Ester Hydrolysis : Moisture-free conditions are critical during acylation.
  • Byproducts : Excess chloroacetyl chloride leads to diacylation; stoichiometric control is essential.

Q & A

Q. What are the common synthetic routes for methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting with a 2-amino-thiophene core. Key steps include:

  • Acylation : Reacting the amino group with chloroacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen, using triethylamine as a catalyst to neutralize HCl byproducts .
  • Cyclization : Controlled heating (reflux in ethanol or DCM) to promote cyclization of the dihydrocyclopenta-thiophene backbone .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product .

Q. Example Reaction Conditions Table

StepReagents/ConditionsSolventTimeYieldReference
AcylationChloroacetyl chloride, triethylamineDCM5 h (reflux)~65%
CyclizationEthanol, glacial acetic acidEthanol12 h (reflux)~70%

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Identifies protons on the chloroacetyl group (δ 4.0–4.2 ppm for CH2Cl), cyclopenta-thiophene backbone (δ 2.5–3.5 ppm), and methyl ester (δ 3.7–3.9 ppm) .
    • 13C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹), NH bending (~1550 cm⁻¹), and C-Cl bonds (~650 cm⁻¹) .
  • Melting Point Analysis : Verifies purity (expected range: 200–220°C based on analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

  • Conformational Isomerism : Use variable-temperature NMR to detect dynamic processes .
  • Impurities : Employ preparative HPLC or repeated recrystallization to isolate pure fractions .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen bonding interactions .

Case Study : In a related thioureido-thiophene derivative, hydrogen bonding between NH and carbonyl groups caused downfield shifts in DMSO, resolved via 2D NMR (NOESY) .

Q. What computational approaches predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screens interactions with target proteins (e.g., enzymes in antimicrobial pathways) using crystal structures from analogs .
  • Molecular Dynamics (MD) : Simulates stability in biological membranes or solvent environments .

Example : A crystal structure of a thioureido-thiophene analog revealed intermolecular hydrogen bonds (N–H···O) stabilizing its conformation, guiding SAR studies .

Q. How should experimental designs address ecological or toxicological risks during research?

  • Environmental Fate Studies : Assess biodegradability via OECD 301 tests (e.g., BOD/COD ratios) .
  • Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity, brine shrimp lethality) before in vivo trials .
  • Waste Management : Neutralize chloroacetyl byproducts with sodium bicarbonate before disposal .

Q. Experimental Design Framework

ObjectiveMethodControlsReference
BiodegradationOECD 301F (Manometric Respirometry)Glucose as positive control, NaN3 as inhibitor
Acute ToxicityBrine Shrimp Lethality AssayDMSO vehicle control, LC50 calculation

Q. What strategies optimize reaction yields while minimizing side products?

  • Catalyst Screening : Test bases (e.g., pyridine vs. triethylamine) to reduce HCl-mediated decomposition .
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance acylation efficiency over DCM .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → reflux) prevents premature cyclization .

Data Contradiction Example : A study reported 50% yield in DCM vs. 75% in DMF due to improved solubility of intermediates .

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